molecular formula C9H11BrFN B1405090 2-(5-Bromo-2-fluoro-4-methylphenyl)ethanamine CAS No. 1427416-78-1

2-(5-Bromo-2-fluoro-4-methylphenyl)ethanamine

Cat. No.: B1405090
CAS No.: 1427416-78-1
M. Wt: 232.09 g/mol
InChI Key: BFSHQENXQPDYDT-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluoro-4-methylphenyl)ethanamine is an organic compound with the molecular formula C9H11BrFN It is a derivative of phenylethylamine, featuring a bromine, fluorine, and methyl group substitution on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluoro-4-methylphenyl)ethanamine typically involves the following steps:

    Bromination: The starting material, 2-fluoro-4-methylphenyl, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with ethanamine under basic conditions, often using a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluoro-4-methylphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium cyanide, alkoxide ions, polar solvents like ethanol or methanol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated, cyanated, or alkoxylated derivatives.

Scientific Research Applications

2-(5-Bromo-2-fluoro-4-methylphenyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluoro-4-methylphenyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards specific targets. The compound may modulate biochemical pathways by acting as an agonist or antagonist, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-fluoro-4-methylphenyl)ethanol
  • 2-(5-Bromo-2-fluoro-4-methylphenyl)acetic acid
  • 2-(5-Bromo-2-fluoro-4-methylphenyl)acetamide

Uniqueness

2-(5-Bromo-2-fluoro-4-methylphenyl)ethanamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and methyl groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(5-bromo-2-fluoro-4-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-6-4-9(11)7(2-3-12)5-8(6)10/h4-5H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSHQENXQPDYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)CCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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